molecular formula C26H28N4O3 B14105918 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide

Cat. No.: B14105918
M. Wt: 444.5 g/mol
InChI Key: SJQGXFGPTRMZBX-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-dimethylphenyl group: This step involves the use of reagents such as dimethylphenyl halides in the presence of catalysts.

    Attachment of the ethoxybenzyl group: This step may involve nucleophilic substitution reactions using ethoxybenzyl halides.

    Final coupling reaction: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as temperature and pH control.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides and nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the amide bond and formation of corresponding acids and amines.

Scientific Research Applications

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethoxybenzyl)propanamide can be compared with other similar compounds, such as:

    3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide: This compound has a similar core structure but differs in the substituent groups, leading to different properties and applications.

    3-[2-(3,4-Dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide: This compound includes a trifluoromethyl group, which can significantly alter its chemical and biological properties.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C26H28N4O3/c1-4-33-24-8-6-5-7-21(24)17-27-25(31)11-12-29-13-14-30-23(26(29)32)16-22(28-30)20-10-9-18(2)19(3)15-20/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,27,31)

InChI Key

SJQGXFGPTRMZBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)C)C)C2=O

Origin of Product

United States

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